Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , , , , , , , , ]. CDK4/6 are key regulators of the cell cycle, particularly the transition from the G1 to S phase, where cells commit to DNA replication. Inhibition of CDK4/6 can block this transition and prevent cell proliferation.
Palbociclib exerts its biological activity by selectively inhibiting CDK4/6 [, , , , , , , , , , , ]. These kinases play a crucial role in phosphorylating the retinoblastoma protein (Rb), a key tumor suppressor that regulates cell cycle progression. By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, leading to cell cycle arrest and inhibition of tumor cell proliferation.
[1] Solid forms of a selective cdk4/6 inhibitor compound acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8h-pyrido[2,3-d]pyrimidin-7-one.[2] Efflux Transporters at the Blood-Brain Barrier Limit Delivery and Efficacy of Cyclin-Dependent Kinase 4/6 Inhibitor Palbociclib (PD-0332991) in an Orthotopic Brain Tumor Model[3] CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax[4] Cell Cycle Regulating Kinase Cdk4 as a Potential Target for Tumor Cell Treatment and Tumor Imaging[5] Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds.[6] Solid forms of selective cdk4/6 inhibitor [] New crystal forms of palbociclib, and preparation method and use therefor[8] [Not Available].[9] Sel d'iséthionate d'un inhibiteur sélectif de la cdk4[10] Isethionate salt of a selective cdk4 inhibitor.[11] Combinaisons d'inhibiteurs de transduction de signaux[12] The combination of signaling inhibitors[13] Analysis and synthesis of the related substances of palbociclib[14] Isethionate of selective cdk4 inhibitor
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: